molecular formula C6H10FN B12988476 1-Fluoro-3-azabicyclo[3.2.0]heptane

1-Fluoro-3-azabicyclo[3.2.0]heptane

Cat. No.: B12988476
M. Wt: 115.15 g/mol
InChI Key: MUTADNJOTHJWLX-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[3.2.0]heptane is a synthetically valuable, fluorinated bicyclic amine scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds based on the 3-azabicyclo[3.2.0]heptane structure are recognized as privileged frameworks in the development of central nervous system (CNS) therapeutics. These structures have demonstrated high and selective affinity for key neurotransmitter receptors, including various dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2) receptor subtypes . Research indicates that such N-substituted 3-azabicyclo[3.2.0]heptane derivatives exhibit pharmacological properties suitable for investigation as neuroleptic agents, antidepressants, and sedatives . The incorporation of a fluorine atom into this scaffold is a strategic modification employed by researchers to fine-tune critical properties of a drug candidate, such as its metabolic stability, membrane permeability, and binding affinity. Furthermore, this fluorinated building block is ideal for constructing Fsp3-rich compound libraries for DNA-Encoded Library Technology (DELT) . Its rigid, three-dimensional structure enhances spatial diversity, increasing the likelihood of identifying novel hits with favorable drug-like properties, such as improved solubility and selectivity . The synthesis of related 3-azabicyclo[3.2.0]heptanes has been achieved through innovative photochemical methods , underscoring the contemporary relevance of this chemotype in synthetic and medicinal chemistry. This compound serves as a key intermediate for researchers exploring new molecular entities in CNS drug discovery and for expanding accessible chemical space in screening collections. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

1-fluoro-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-1-5(6)3-8-4-6/h5,8H,1-4H2

InChI Key

MUTADNJOTHJWLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Photochemical [2+2] Cycloaddition

One efficient approach to synthesize 3-azabicyclo[3.2.0]heptane derivatives, including fluorinated analogs, is through [2+2]-photochemical intermolecular cycloaddition reactions. This method involves the reaction of N-substituted maleimides with alkenes under UV light, forming the bicyclic core in a single step. The process is notable for its operational simplicity and the ability to introduce functional groups at various positions on the bicyclic scaffold.

  • Mechanism: The reaction proceeds via excitation of the maleimide to a triplet state, which then undergoes cycloaddition with the alkene to form the bicyclic system.
  • Scope: Functionalized 3-azabicyclo[3.2.0]heptanes can be obtained, which are valuable intermediates for further derivatization.
  • Advantages: One-step synthesis, good functional group tolerance, and potential for scale-up.
  • Limitations: Requires UV light source and careful control of reaction conditions to avoid side reactions.

This method has been demonstrated to yield various bicyclic amines that can be further transformed into pharmaceutical building blocks.

Reduction of Spirocyclic Oxetanyl Nitriles

Another general synthetic route involves the reduction of spirocyclic oxetanyl nitriles to access 3-azabicyclo[3.1.1]heptanes, which are structurally related to the target compound. Although this method is more commonly applied to the [3.1.1] system, the principles can be adapted for the [3.2.0] system.

  • Procedure: The nitrile group in the spirocyclic precursor is reduced, typically using catalytic hydrogenation or hydride reagents, to form the bicyclic amine.
  • Mechanistic Insight: The reduction proceeds with ring contraction or rearrangement to form the bicyclic core.
  • Scalability: Demonstrated to be scalable with good yields.
  • Applications: The bicyclic amines produced serve as saturated isosteres in drug design, replacing aromatic rings to improve pharmacokinetic properties.

Synthesis from Diallylamine via Acid-Mediated Cyclization

A detailed, experimentally validated procedure for synthesizing 3-azabicyclo[3.2.0]heptane hydrochloride involves the acid-mediated cyclization of diallylamine in aqueous acidic media.

  • Experimental Setup: Diallylamine is added to 1 M sulfuric acid under stirring, followed by extraction and purification steps involving organic solvents such as dichloromethane and acetone.
  • Yield and Purity: The process yields a white solid of 3-azabicyclo[3.2.0]heptane hydrochloride with moderate to good yield.
  • Challenges: The compound’s high aqueous solubility complicates extraction, requiring careful solvent choice to avoid emulsions and maximize recovery.
  • Safety and Practicality: Avoids chlorinated solvents during extraction due to safety and emulsion issues; ethyl acetate is also suboptimal due to hydrolysis.
  • Significance: Provides a cost-effective, one-step access to this valuable bicyclic amine building block from inexpensive precursors.

Radical Cyclization and Organocatalytic Approaches

Advanced synthetic strategies include radical cyclization and organocatalytic intramolecular Michael additions to construct the bicyclic framework.

  • Radical Cyclization: Copper-catalyzed radical cyclization of trichloroacetamide derivatives can yield highly substituted morphan scaffolds, which are bicyclic amines related to 3-azabicyclo[3.2.0]heptane.
  • Organocatalysis: Intramolecular Michael addition catalyzed by organocatalysts enables asymmetric synthesis of bicyclic amines with control over stereochemistry.
  • Yields and Selectivity: These methods offer moderate yields and the potential for enantioselective synthesis, important for pharmaceutical applications.
  • Limitations: More complex reaction conditions and substrate scope compared to direct cycloaddition or reduction methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield/Notes
Photochemical [2+2] Cycloaddition N-Benzylmaleimide + Alkenes, UV light One-step, functional group tolerance Requires UV source, side reactions possible Moderate to good yields; versatile
Reduction of Spirocyclic Nitriles Catalytic hydrogenation or hydride reagents Scalable, mechanistically straightforward Mostly for related [3.1.1] systems Good yields; adaptable
Acid-Mediated Cyclization of Diallylamine Diallylamine, 1 M H2SO4, extraction solvents Cost-effective, one-step from cheap precursors Extraction challenges due to solubility Moderate to good yields; well-documented
Radical Cyclization CuCl, TPMA, AIBN, DCE, 60 °C Access to substituted bicyclic amines Complex conditions, moderate scope Moderate yields
Organocatalytic Michael Addition Organocatalysts, α,β-unsaturated ketones Enantioselective synthesis possible More complex, substrate-specific Moderate yields; stereocontrol
Fluorination Techniques Electrophilic/nucleophilic fluorinating agents Enhances biological activity Regio- and stereoselectivity challenges Variable yields; critical step

Research Findings and Practical Considerations

  • The acid-mediated cyclization method is currently the most practical for producing 3-azabicyclo[3.2.0]heptane hydrochloride on a preparative scale, despite extraction difficulties due to aqueous solubility.
  • Photochemical cycloaddition offers a versatile platform for synthesizing functionalized derivatives, including fluorinated analogs, facilitating rapid access to diverse bicyclic amines for medicinal chemistry.
  • Fluorination significantly impacts the pharmacological profile of the compound, making the choice of fluorination strategy crucial for optimizing biological activity.
  • Radical and organocatalytic methods provide routes to stereochemically defined bicyclic amines, important for drug development but less straightforward for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds.

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique bicyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies investigating the effects of fluorine and nitrogen substitution on biological activity.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom can enhance the compound’s binding affinity to its target, while the nitrogen atom can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Fluorine’s Impact: Fluorination at position 1 in azabicyclo[3.2.0]heptane increases metabolic stability by resisting oxidative degradation, a limitation in non-fluorinated analogs like 3-azabicyclo[3.2.0]heptane .

Receptor Selectivity : Enantiomers of 3-azabicyclo[3.2.0]heptane derivatives show distinct D2/D3 binding profiles, suggesting fluorinated versions could achieve superior selectivity .

Synthetic Challenges: Efficient synthesis of this compound remains underdeveloped compared to [2.2.1] systems, necessitating novel methodologies .

Biological Activity

1-Fluoro-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for dopamine receptors. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered ring structure with a nitrogen atom and a fluorine substituent. The inclusion of fluorine enhances lipophilicity and modifies electronic properties, which may improve binding affinity to specific receptors compared to non-fluorinated analogs .

Dopamine Receptor Interaction

Research indicates that derivatives of this compound exhibit significant biological activity as ligands for dopamine receptors, particularly D(2L) and D(3) subtypes . These compounds have shown varying affinities for different receptor subtypes, which suggests their potential application in treating neurological disorders such as schizophrenia and Parkinson's disease.

Binding Affinities :

Derivative D(1) Receptor Affinity D(2L) Receptor Affinity D(3) Receptor Affinity
Compound ALowHighModerate
Compound BModerateVery HighHigh
Compound CLowModerateVery High

This selectivity for certain dopamine receptor subtypes is critical for optimizing drug candidates in terms of potency and side effect profiles .

Antibacterial Activity

In addition to its neurological applications, this compound has been evaluated for antibacterial properties. A study reported that various derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method .

Antibacterial Efficacy :

Compound Microorganism Tested Zone of Inhibition (mm)
Compound M1Escherichia coli20
Compound M2Staphylococcus aureus25
Compound M3Bacillus subtilis18

The results indicate that modifications to the bicyclic structure can enhance antibacterial efficacy, making these compounds viable candidates for further development as antimicrobial agents .

Case Study 1: Dopamine Receptor Ligands

A series of studies focused on synthesizing various derivatives of this compound to evaluate their binding affinities at dopamine receptors. One notable study demonstrated that specific enantiomers showed preferential binding to D(2L) and D(3) receptors, emphasizing the role of stereochemistry in receptor interaction .

Case Study 2: Antimicrobial Applications

Another study explored the antibacterial properties of modified azabicyclic compounds derived from this compound against clinically relevant pathogens. The findings highlighted that certain derivatives not only inhibited bacterial growth effectively but also displayed lower cytotoxicity against mammalian cells, indicating a favorable therapeutic index .

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